2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that features a fluorophenoxy group, a tetrahydropyran ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Piperidine Derivative Synthesis: The piperidine ring is synthesized by reacting a suitable amine with a tetrahydropyran derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidine derivative using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-methylphenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3/c20-17-3-1-2-4-18(17)25-14-19(23)21-13-15-5-9-22(10-6-15)16-7-11-24-12-8-16/h1-4,15-16H,5-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPTLRDVADFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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